

A Comprehensive Technical Guide to Chlorphentermine as a Research Chemical

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Compound of Interest

Compound Name: Chlorphentermine

Cat. No.: B1668847

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Abstract

Chlorphentermine, a substituted amphetamine, was first synthesized in 1954 and subsequently developed in the early 1960s as a serotonergic appetite suppressant.[1] As the para-chloro derivative of phentermine, it exhibits a distinct pharmacological profile, acting primarily as a selective serotonin releasing agent (SRA).[1] Despite its initial clinical use, concerns over long-term safety, particularly its association with pulmonary hypertension and cardiac fibrosis, led to its withdrawal from the market.[1] This technical guide provides an in-depth overview of the history, synthesis, pharmacology, and toxicology of **chlorphentermine**, with a focus on its application as a research chemical to investigate the mechanisms of serotonergic agents and drug-induced toxicities.

Historical Development

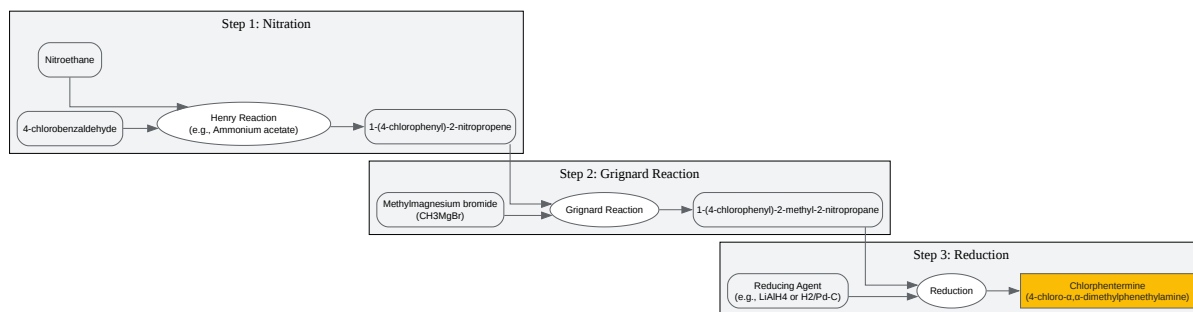
First described in the scientific literature in 1954, **chlorphentermine** was developed for its anorectic properties in the early 1960s.[1] It was marketed under brand names such as Apsedon, Desopimon, and Lucofen for weight loss in individuals with overweightness or obesity.[1] However, reports of pulmonary toxicity in animal studies as early as the 1970s raised significant safety concerns.[1] These concerns were amplified by the growing understanding of the association between serotonergic appetite suppressants, like fenfluramine and aminorex, and the development of pulmonary hypertension and cardiac fibrosis.[1]

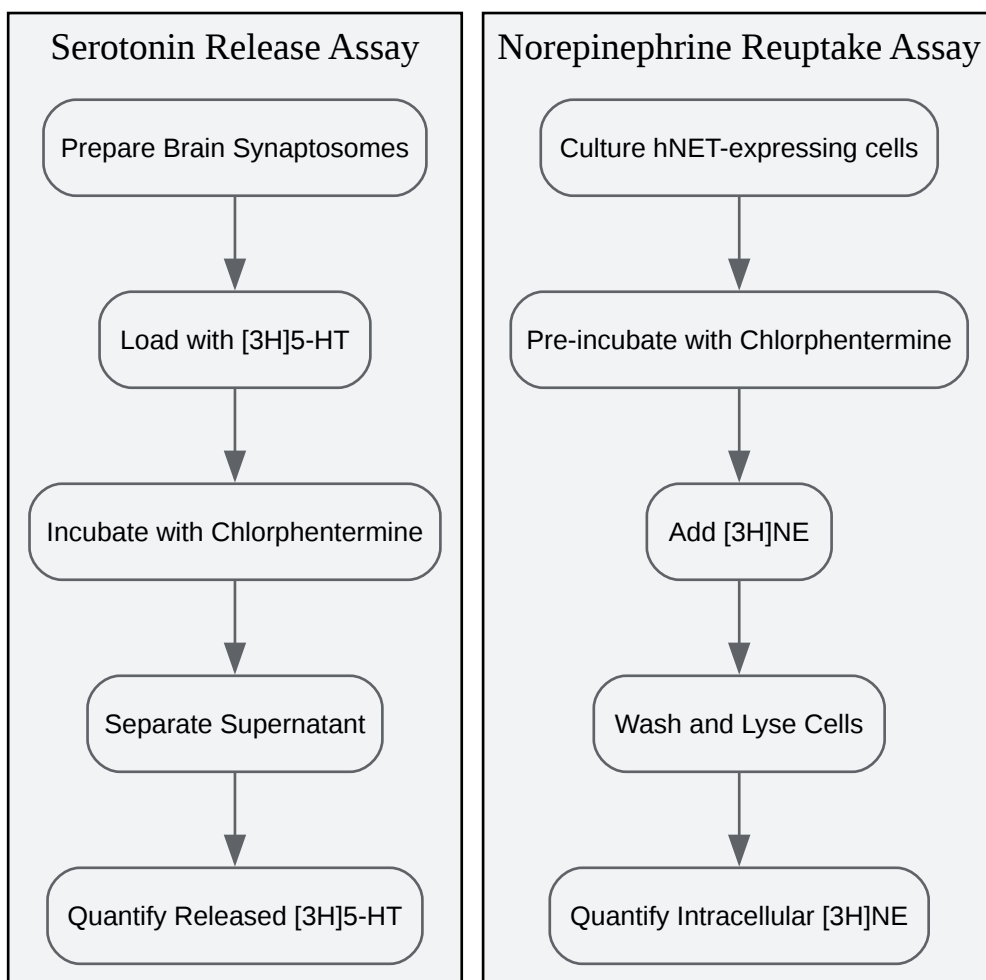
Consequently, **chlorphentermine** was withdrawn from markets in the United States and the United Kingdom, although its availability in some regions persisted for a longer period.^[1]

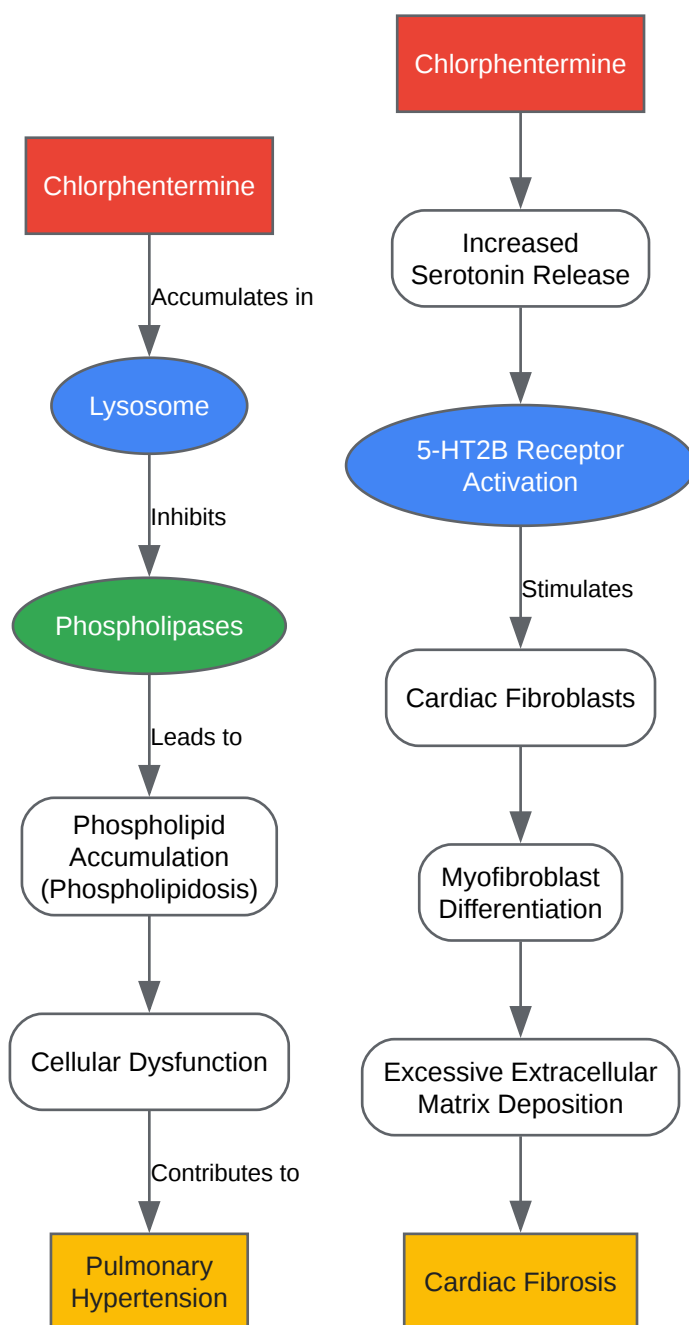
Chemical Synthesis

While the original 1954 patent for the synthesis of **chlorphentermine** (4-chloro- α,α -dimethylphenethylamine) is not readily available, a plausible synthetic route can be extrapolated from established methods for synthesizing substituted phenethylamines. A common approach involves the reduction of a corresponding nitroalkene or reductive amination of a phenylacetone derivative.

A proposed synthetic workflow for **chlorphentermine** is detailed below:







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References

- 1. Drug-Induced Phospholipidosis: Best Practices and Screening - Echelon Biosciences [echelon-inc.com]
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